molecular formula C6H8O B1351166 3-Cyclopropylprop-2-yn-1-ol CAS No. 101974-69-0

3-Cyclopropylprop-2-yn-1-ol

Cat. No.: B1351166
CAS No.: 101974-69-0
M. Wt: 96.13 g/mol
InChI Key: YPBRKXFDMDCCEA-UHFFFAOYSA-N
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Description

3-Cyclopropylprop-2-yn-1-ol is an organic compound with the molecular formula C(_6)H(_8)O It features a cyclopropyl group attached to a propynyl chain, terminating in a hydroxyl group

Synthetic Routes and Reaction Conditions:

    Alkyne Addition Reaction: One common method involves the addition of cyclopropylacetylene to formaldehyde in the presence of a base, such as sodium hydroxide, to yield this compound.

    Grignard Reaction: Another method includes the reaction of cyclopropylmagnesium bromide with propargyl aldehyde, followed by hydrolysis to obtain the desired alcohol.

Industrial Production Methods: While specific industrial methods for large-scale production are not well-documented, the principles of the above synthetic routes can be scaled up. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or sulfonyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO(_4) in acidic or basic medium.

    Reduction: LiAlH(_4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl(_2)) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: Cyclopropylprop-2-ynal or cyclopropylprop-2-ynoic acid.

    Reduction: 3-Cyclopropylpropan-1-ol.

    Substitution: 3-Cyclopropylprop-2-ynyl chloride.

Scientific Research Applications

3-Cyclopropylprop-2-yn-1-ol has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and protein interaction due to its unique structural features.

    Medicine: Research is ongoing into its potential as a building block for drugs targeting specific pathways in cancer and other diseases.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-cyclopropylprop-2-yn-1-ol exerts its effects depends on the context of its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The cyclopropyl group can induce strain in molecular structures, affecting binding affinity and specificity.

Comparison with Similar Compounds

    3-Phenylprop-2-yn-1-ol: Similar in structure but with a phenyl group instead of a cyclopropyl group.

    3-Cyclopropylprop-2-yn-1-amine: An amine derivative with different reactivity and applications.

Uniqueness: 3-Cyclopropylprop-2-yn-1-ol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of compounds where such features are desirable.

Properties

IUPAC Name

3-cyclopropylprop-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-1-2-6-3-4-6/h6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBRKXFDMDCCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383157
Record name 3-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101974-69-0
Record name 3-cyclopropylprop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclopropylprop-2-yn-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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